molecular formula C12H14O3 B1607384 4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 59743-69-0

4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1607384
CAS No.: 59743-69-0
M. Wt: 206.24 g/mol
InChI Key: PJJMKVJLFRGNKC-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 59743-69-0) is a high-purity indanone derivative of significant interest in advanced materials and pharmaceutical research. This compound serves as a key synthetic intermediate and core structure for developing novel substances with specialized properties. In materials science, indanone derivatives similar to this compound are actively investigated for their linear and nonlinear optical (NLO) properties. Research indicates that such compounds can be incorporated into chromophores for potential applications in photonic devices, including electro-optic modulators and optical switches . Within medicinal chemistry, the 1-indanone scaffold is a privileged structure found in compounds with a broad range of biological activities. Scientific reviews highlight that 1-indanone derivatives exhibit potent antiviral, anticancer, anti-inflammatory, and antibacterial properties. Furthermore, they are explored as potential treatments for neurodegenerative diseases such as Alzheimer's, acting as acetylcholinesterase inhibitors and inhibitors of amyloid beta aggregation . This product is provided for chemical research and industrial application purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Chemical Identifiers: : 59743-69-0 Molecular Formula: C12H14O3 Molecular Weight: 206.24 g/mol Storage & Handling: Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4,7-dimethoxy-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-6-8-9(14-2)4-5-10(15-3)11(8)12(7)13/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJMKVJLFRGNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346129
Record name 4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59743-69-0
Record name 4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Cyclization Approach

This method involves intramolecular cyclization using Lewis acid catalysts. For analogous 5,7-dimethoxy-1-indanones:

Diethyl 2-(3,5-dimethoxybenzyl)malonate + Methanesulfonic acid  
→ 5,7-Dimethoxy-1-indanone (95% yield)   

Adaptation strategy :

  • Replace 3,5-dimethoxybenzyl precursor with 2-methyl-3,6-dimethoxybenzyl derivatives
  • Optimize acid catalyst (AlCl₃, TFSA, or MeSO₃H) for methyl-substituted systems

Aldol Condensation Pathways

Demonstrated for 5,6-dimethoxy derivatives:

Starting Materials Conditions Yield Purity
5,6-Dimethoxy-1-indanone + Pyridine-4-carboxaldehyde KOH/H₂O, 25-30°C 98% 99.71%
5,6-Dimethoxy-1-indanone + 4-Pyridinecarboxaldehyde p-TsOH/toluene reflux 95.8% 99.5%

Key parameters for 4,7-derivative synthesis :

  • Use 2-methyl-3,6-dimethoxybenzaldehyde as carbonyl component
  • Employ phase-transfer conditions (NaOH/EtOH/H₂O) for improved regioselectivity

Transition Metal-Catalyzed Methods

Copper-mediated annulation developed for 3-hydroxy-1-indanones:

2-Ethynylbenzaldehydes → 3-Hydroxy-1-indanones  
(CuI catalyst, DMF, 80°C)   

Potential modification :

  • Introduce methoxy groups at 4,7 positions during alkyne precursor synthesis
  • Protect hydroxyl groups as methyl ethers prior to cyclization

Hydrogenation Strategies

For saturated indanone systems:

2,3-Dihydro-5,6-dimethoxy-2-((pyridin-4-yl)methylene)inden-1-one  
→ Hydrogenation (5% Pd/C, AcOH/MeOH) → 95.3% yield   

Application to target compound :

  • Start with 4,7-dimethoxy-2-methyliden-indan-1-one precursor
  • Optimize H₂ pressure (3-4 atm) and temperature (60-65°C)

Advanced Functionalization Techniques

Boronation protocol (demonstrated for related structures):

4-(Benzyloxy)-3-methoxy-2-bromobenzaldehyde  
→ Pd-catalyzed borylation → 94% yield   

Relevance : Enables subsequent Suzuki couplings for structural diversification

Comparative Analysis of Synthetic Routes

Method Advantages Challenges Scalability
Friedel-Crafts High atom economy Regioselectivity control Industrial-scale feasible
Aldol Condensation Mild conditions Stereochemical outcomes Pilot plant suitable
Metal Catalysis Functional group tolerance Catalyst cost Lab-scale optimization

Current research gaps include explicit documentation of 4,7-dimethoxy-2-methyl substitution patterns in published procedures. The compound's synthetic accessibility is inferred from:

  • Established indanone formation mechanisms
  • Successful methylation protocols for analogous structures
  • Robust methoxylation techniques in polycyclic systems

Further development requires validation through:

  • X-ray crystallography for structural confirmation
  • HPLC-MS monitoring of reaction intermediates
  • DFT studies to predict regiochemical outcomes

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Development

4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has shown promise in the pharmaceutical sector, particularly in the development of new therapeutic agents.

Potential Therapeutic Applications

The compound has been investigated for its potential effects on various medical conditions:

  • Neurodegenerative Diseases: Similar compounds have been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammation.
  • Cancer Research: Preliminary studies suggest that derivatives of this compound could exhibit anti-cancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through specific biochemical pathways.

Organic Synthesis

In organic chemistry, this compound serves as a versatile precursor for synthesizing more complex molecules.

Biological Research

The biological interactions of this compound have been a subject of investigation due to its potential as a bioactive molecule.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

  • Neuroprotective Effects: In vitro studies demonstrated that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage.
  • Antitumor Activity: A study reported that certain analogs exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
  • Synthetic Versatility: Researchers have successfully synthesized multiple derivatives with varied functional groups, showcasing the compound's utility as a building block in organic synthesis .

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dihydroindenone derivatives allows for meaningful comparisons with 4,7-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. Key analogs differ in substituent patterns, synthetic routes, and biological or material science applications.

Structural and Substituent Variations

Compound Name Substituents Key Features
This compound 4-OCH₃, 7-OCH₃, 2-CH₃ Methyl and methoxy groups enhance lipophilicity; used as bromination precursor
5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one (9b) 5-OCH₃, 2-(4-NO₂-benzylidene) Nitrobenzylidene group introduces electron-withdrawing properties; synthesized via Claisen-Schmidt condensation
(E)-2-(4-Hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w) 7-OCH₂CH₂CH₃, 2-(4-OH-3-OCH₃-benzylidene) Anti-inflammatory activity in macrophages (IC₅₀ < 10 μM) via LPS-induced TNF-α suppression
2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one 5-OCH₃, 6-OCH₃, 2-(4-pyridinylmethylene) Pyridine moiety enables coordination chemistry; potential ligand in metal complexes

Spectral and Crystallographic Data

  • Crystallography: Benzylidene derivatives (e.g., 1–4, 6) exhibit planar indenone cores with substituent-dependent packing motifs. For example, (E)-2-(4-hydroxybenzylidene) derivatives form hydrogen-bonded networks stabilizing crystal lattices .
  • Polymorphism: Orthorhombic and triclinic polymorphs of (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-indenone differ in molecular volume (313.5 vs. 309.6 ų) and symmetry deviations .

Biological Activity

4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 59743-69-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H14O3, with a molecular weight of approximately 206.24 g/mol. The compound features two methoxy groups and a dihydroindene moiety, contributing to its interesting chemical properties and biological activities .

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Interaction : Similar compounds have been studied for their effects on enzyme activities relevant to cancer and neurodegenerative diseases such as Alzheimer's disease. The interactions often involve modulation of specific biochemical pathways.
  • Microtubule Destabilization : Some studies suggest that derivatives of this compound could act as microtubule-destabilizing agents, which is significant in cancer therapy as it can inhibit cell division in cancer cells .
  • Apoptosis Induction : Compounds structurally related to this compound have shown potential in inducing apoptosis in cancerous cells through enhanced caspase activity and cell cycle arrest .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2312.43 - 7.84Microtubule destabilization
HepG24.98 - 14.65Apoptosis induction

These findings suggest that the compound could be further explored as a potential anticancer agent .

Case Study 1: Anticancer Properties

A study focused on various analogs of curcumin revealed that compounds similar to this compound exhibited significant growth inhibition in breast cancer cell lines (MDA-MB-231). The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Neuroprotective Effects

Research into compounds with similar structures has indicated potential neuroprotective effects relevant to Alzheimer's disease treatment. These compounds may interact with amyloid-beta pathways or modulate neurotransmitter systems, suggesting avenues for future research on this compound in neurodegenerative contexts.

Q & A

Q. How can environmental degradation pathways of this compound be studied under simulated natural conditions?

  • Methodological Answer : Conduct photolysis experiments using UV-Vis lamps (λ = 254–365 nm) in aqueous/organic media. Analyze degradation products via LC-QTOF-MS and propose pathways using EPA EPISuite. For hydrolysis studies, vary pH (2–12) and monitor kinetics via UV spectroscopy. Assess microbial degradation using activated sludge models (OECD 301F) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
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4,7-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

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